molecular formula C25H40N2O6S B162689 leukotriene D4 CAS No. 73836-78-9

leukotriene D4

Katalognummer: B162689
CAS-Nummer: 73836-78-9
Molekulargewicht: 496.7 g/mol
InChI-Schlüssel: YEESKJGWJFYOOK-LDDGIIIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Leukotrien D4 (LTD4) ist ein bioaktives Eicosanoid.
  • Es spielt eine zentrale Rolle in der Entzündungsreaktion, insbesondere in der Pathophysiologie von Asthma und allergischen Reaktionen.
  • LTD4 induziert die Kontraktion der glatten Muskulatur, was zu Bronchokonstriktion und Vasokonstriktion führt. Es erhöht auch die Gefäßpermeabilität.
  • Basophile setzen LTD4 frei .
  • Vorbereitungsmethoden

    • LTD4 ist ein Produkt des 5-Lipoxygenase-Weges.
    • Leider sind spezifische synthetische Routen und Reaktionsbedingungen für seine Herstellung in der Literatur nicht weit verbreitet.
    • Industrielle Produktionsmethoden können enzymatische oder chemische Synthese umfassen, aber detaillierte Informationen sind rar.
  • Analyse Chemischer Reaktionen

    • LTD4 unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen sind kontextabhängig und können je nach spezifischer Reaktion variieren.
    • Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.
  • Wissenschaftliche Forschungsanwendungen

    Respiratory Applications

    Asthma and Allergic Rhinitis:
    LTD4 plays a crucial role in bronchoconstriction and airway hyperreactivity, making it a significant target in asthma management. Studies have shown that LTD4 is approximately 5,000 times more potent than histamine in inducing nasal airway resistance (NAR) .

    Table 1: Effects of LTD4 in Asthma

    EffectMeasurement MethodFindings
    NAR IncreaseRhinomanometry150% increase with LTD4 challenge
    FEV1 ReductionSpirometry32% decrease post-LTD4 challenge
    Bronchial ProvocationMethacholine vs. LTD4LTD4 shows higher potency than methacholine

    Clinical Implications:
    The use of CysLT1 receptor antagonists (e.g., montelukast) has been established for asthma treatment, demonstrating efficacy in reducing LTD4-induced bronchoconstriction . Furthermore, the LTD4 nasal provocation test (LTD4-NAPT) has been proposed as a diagnostic tool for identifying patients with allergic rhinitis (AR) who are sensitive to leukotrienes .

    Cardiovascular Applications

    Atherosclerosis:
    Recent research indicates that LTD4 may contribute to the pathogenesis of atherosclerosis by enhancing the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages. This process is mediated through the CysLT1 receptor, which promotes foam cell formation—a key event in atherogenesis .

    Table 2: Role of LTD4 in Atherosclerosis

    MechanismCellular ResponseImplication
    Foam Cell FormationIncreased oxLDL uptakeContributes to plaque development
    Chemokine SecretionEnhanced MCP-1 and MIP-1βPromotes inflammation and immune response

    Neurobiological Applications

    Cognitive Impairment:
    LTD4 has been implicated in neuroinflammation and cognitive decline. Studies involving intracerebral infusions of LTD4 in mice demonstrated significant memory deficits associated with increased amyloid-beta accumulation, which is relevant to Alzheimer's disease pathology .

    Table 3: Cognitive Effects of LTD4

    ParameterMeasurement MethodFindings
    Memory PerformanceMorris Water Maze TestMemory impairment observed post-LTD4 infusion
    Amyloid AccumulationHistological AnalysisIncreased Aβ levels in hippocampus and cortex

    Case Studies and Clinical Trials

    • This compound Nasal Provocation Test:
      A pilot study investigated the safety and diagnostic value of the LTD4-NAPT in patients with AR. The test showed a high positive response rate (73%) among AR patients compared to normal controls (12.5%), indicating its potential utility in clinical practice for identifying leukotriene sensitivity .
    • Impact on Asthma Management:
      Clinical trials evaluating CysLT1 receptor antagonists have consistently shown improved lung function and reduced asthma exacerbations when compared to placebo treatments, highlighting the therapeutic relevance of targeting LTD4 pathways in asthma management.

    Wirkmechanismus

    • LTD4 exerts its effects by binding to cysteinyl leukotriene receptors on target cells.
    • These receptors are involved in signaling pathways that regulate smooth muscle contraction, inflammation, and immune responses.
  • Vergleich Mit ähnlichen Verbindungen

    • Während LTD4 in seiner spezifischen Rolle als Bronchokonstriktor und Vermittler von Entzündungen einzigartig ist, ist es Teil einer Familie von Leukotrienen.
    • Andere verwandte Leukotriene umfassen Leukotriene C4 und E4, die ähnlich bei der Induktion von glatter Muskelkontraktion und Entzündung wirken.

    Eigenschaften

    CAS-Nummer

    73836-78-9

    Molekularformel

    C25H40N2O6S

    Molekulargewicht

    496.7 g/mol

    IUPAC-Name

    (5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

    InChI

    InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1

    InChI-Schlüssel

    YEESKJGWJFYOOK-LDDGIIIKSA-N

    SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Isomerische SMILES

    CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Kanonische SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Key on ui other cas no.

    73836-78-9

    Physikalische Beschreibung

    Solid

    Synonyme

    Leukotriene D
    Leukotriene D 4
    Leukotriene D-4
    Leukotriene D4
    Leukotrienes D
    LTD4

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    leukotriene D4
    Reactant of Route 2
    leukotriene D4
    Reactant of Route 3
    leukotriene D4
    Reactant of Route 4
    leukotriene D4
    Reactant of Route 5
    leukotriene D4
    Reactant of Route 6
    leukotriene D4
    Customer
    Q & A

    Q1: How does Leukotriene D4 interact with its target receptors?

    A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.

    Q2: What are the downstream effects of LTD4 binding to CysLTR1?

    A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]

    Q3: Does LTD4 signaling play a role in cell survival and proliferation?

    A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []

    Q4: Can LTD4 signaling influence cell migration?

    A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []

    Q5: What is the role of LTD4 in the inflammatory response?

    A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]

    Q6: Is LTD4 involved in the pathogenesis of specific diseases?

    A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []

    Q7: How is LTD4 metabolized and eliminated from the body?

    A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]

    Q8: What are this compound receptor antagonists, and how do they work?

    A8: this compound receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.

    Q9: What are some examples of this compound receptor antagonists?

    A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.

    Q10: What are the clinical applications of LTD4 receptor antagonists?

    A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]

    Q11: Can LTD4 receptor antagonists be used in combination with other medications?

    A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []

    Q12: Are there specific inhibitors of LTD4 synthesis?

    A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.